5-(3-chlorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(3-CHLOROPHENYL)-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a hydroxy group, a benzofuran moiety, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-CHLOROPHENYL)-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic synthesis. Key steps may include:
- Formation of the benzofuran moiety through cyclization reactions.
- Introduction of the chlorophenyl group via electrophilic aromatic substitution.
- Formation of the pyrrolidinone ring through condensation reactions.
- Hydroxylation to introduce the hydroxy group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the benzofuran moiety can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
- Oxidation of the hydroxy group yields a ketone.
- Reduction of the carbonyl group yields an alcohol.
- Substitution of the chlorine atom yields various substituted derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology
Medicine
The compound may have potential therapeutic applications, such as acting as a lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 5-(3-CHLOROPHENYL)-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-BROMOPHENYL)-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 5-(3-FLUOROPHENYL)-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The presence of the chlorophenyl group and the specific arrangement of functional groups in 5-(3-CHLOROPHENYL)-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE may confer unique chemical and biological properties, distinguishing it from similar compounds.
Properties
Molecular Formula |
C28H24ClNO4 |
---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
(4Z)-5-(3-chlorophenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H24ClNO4/c1-17-14-21-15-20(10-11-23(21)34-17)26(31)24-25(19-8-5-9-22(29)16-19)30(28(33)27(24)32)13-12-18-6-3-2-4-7-18/h2-11,15-17,25,31H,12-14H2,1H3/b26-24- |
InChI Key |
PMNAFTWSQHUSPT-LCUIJRPUSA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC(=CC=C5)Cl)/O |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC(=CC=C5)Cl)O |
Origin of Product |
United States |
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